

Application Notes and Protocols: N-Methylation of 4-Bromo-2-fluorobenzamide

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzamide

Cat. No.: B127740

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Abstract

This document provides a detailed experimental protocol for the N-methylation of **4-bromo-2-fluorobenzamide** to synthesize N-methyl-**4-bromo-2-fluorobenzamide**. This transformation is a key step in the synthesis of various pharmaceutically relevant compounds. The protocol described herein utilizes dimethyl sulfate as the methylating agent in the presence of a suitable base and solvent. This method is presented as a reliable and reproducible procedure for laboratory-scale synthesis. Included are a comprehensive materials and methods section, a step-by-step experimental procedure, a table summarizing quantitative data, and a visual workflow diagram to ensure clarity and ease of execution.

Introduction

N-methylation of amides is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, as the introduction of a methyl group on the amide nitrogen can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. **4-Bromo-2-fluorobenzamide** is a valuable building block in the synthesis of bioactive molecules. Its N-methylated derivative, N-methyl-**4-bromo-2-fluorobenzamide**, is a key intermediate in the synthesis of compounds such as the androgen receptor antagonist Enzalutamide.^[1]

Several methods exist for the N-methylation of amides, employing various methylating agents such as methyl iodide, dimethyl sulfate, and safer alternatives like phenyl trimethylammonium iodide.^{[2][3][4][5]} The choice of reagent and conditions often depends on the substrate's reactivity, functional group tolerance, and desired scale of the reaction. This protocol focuses on a classical approach using dimethyl sulfate, a potent and readily available methylating agent.

Experimental Protocol

This protocol details the N-methylation of **4-bromo-2-fluorobenzamide** using dimethyl sulfate and sodium hydride in tetrahydrofuran (THF).

Materials:

- **4-Bromo-2-fluorobenzamide**
- Dimethyl sulfate (DMS)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes
- Round-bottom flask
- Magnetic stirrer and stir bar

- Septum
- Nitrogen or Argon gas inlet
- Syringes
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Instrumentation:

- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)
- Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add **4-bromo-2-fluorobenzamide** (1.0 eq).
- **Solvent Addition:** Add anhydrous THF to the flask to dissolve the starting material.
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved; ensure proper ventilation.
- **Methylation:** Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

- Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
- Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-methyl-**4-bromo-2-fluorobenzamide**.
- Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the experimental protocol.

Parameter	Value
Reactants	
4-Bromo-2-fluorobenzamide	1.0 eq
Sodium Hydride (60%)	1.2 eq
Dimethyl Sulfate	1.1 eq
Solvent	
Anhydrous THF	Approx. 0.1 - 0.2 M concentration of substrate
Reaction Conditions	
Deprotonation Temperature	0 °C
Deprotonation Time	30 minutes
Methylation Temperature	0 °C to Room Temperature
Reaction Time	2 - 4 hours
Work-up & Purification	
Quenching Agent	Saturated aq. NH ₄ Cl
Extraction Solvent	Ethyl Acetate
Purification Method	Silica Gel Column Chromatography
Eluent System	Ethyl Acetate / Hexanes gradient
Expected Product	
N-methyl-4-bromo-2-fluorobenzamide	C ₈ H ₇ BrFNO
Molecular Weight	232.05 g/mol
Expected Yield	70-90% (typical)

Mandatory Visualization



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Caption: Experimental workflow for the N-methylation of **4-bromo-2-fluorobenzamide**.

Safety Precautions

- Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
- Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and away from any source of ignition. Quench any residual NaH carefully.
- Always perform reactions under an inert atmosphere when using moisture-sensitive reagents like sodium hydride.
- Ensure proper quenching of the reaction mixture before work-up.

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